Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

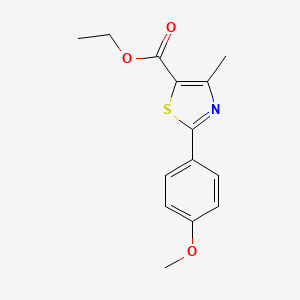

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methyl group attached to the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-methoxyphenylthiourea can react with ethyl 2-bromo-3-oxobutanoate under basic conditions to form the thiazole ring.

-

Esterification: : The carboxylic acid group on the thiazole ring can be esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo oxidation reactions, particularly at the methoxyphenyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

-

Substitution: : The thiazole ring can undergo electrophilic substitution reactions. For example, halogenation can occur at the 2-position of the thiazole ring using halogens like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

Reduction: Formation of alcohols from esters.

Substitution: Halogenated thiazole derivatives.

Applications De Recherche Scientifique

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

-

Medicinal Chemistry: : It is studied for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.

-

Materials Science: : The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

-

Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mécanisme D'action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate: Contains a chlorine atom instead of a methoxy group.

Uniqueness

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Activité Biologique

Ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring with a methoxyphenyl substituent, which is significant for its biological activity. The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with methoxyphenyl amines under controlled conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays : The compound was tested against liver carcinoma (HEPG2) using the MTT assay to determine its IC50 values. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | X | HEPG2 |

| Doxorubicin (control) | Y | HEPG2 |

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial and fungal strains.

- Minimum Inhibitory Concentration (MIC) : Studies have reported that this compound shows promising antimicrobial activity with MIC values indicating effectiveness against pathogens like Bacillus subtilis and Aspergillus niger.

| Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | A |

| Aspergillus niger | B |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring plays a crucial role in interacting with biological targets involved in cell proliferation and apoptosis.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the compound's effect on HEPG2 cells demonstrated that treatment led to increased apoptosis markers compared to untreated controls. Flow cytometry analysis indicated a higher percentage of cells in the sub-G1 phase, confirming the induction of apoptosis.

Case Study 2: Antimicrobial Screening

In a comparative study of various thiazole derivatives, this compound exhibited superior activity against Bacillus subtilis, highlighting its potential as a lead compound for developing new antimicrobial agents.

Propriétés

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)15-13(19-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLIKYMFUPJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428789 | |

| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54032-88-1 | |

| Record name | ethyl 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.